molecular formula C17H19ClN2O3S2 B2662010 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955648-83-6

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2662010
CAS RN: 955648-83-6
M. Wt: 398.92
InChI Key: KRVNALMCJPBNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.92. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity
Sulfonamide derivatives, including those structurally related to 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, have been explored for their cytotoxic activities. Studies reveal that such compounds exhibit potent anticancer properties against breast and colon cancer cell lines. For instance, certain sulfonamide derivatives were synthesized and demonstrated significant cytotoxicity, highlighting the potential of these molecules in cancer therapy (Ghorab et al., 2015).

Antioxidant Properties
Research into analogues of sulfonamide, such as anthraquinone derivatives, has shown these compounds possess potent antioxidant properties. This is critical for developing therapies targeting oxidative stress-related diseases. A study synthesized an anthraquinone analogue demonstrating significant antioxidant activity, suggesting the relevance of sulfonamide derivatives in mitigating oxidative stress (Lakshman et al., 2020).

Inhibition of Cellular Processes
Isoquinoline sulfonamides, closely related to this compound, have been studied for their ability to inhibit various cellular processes. For example, these compounds can inhibit protein kinase C, affecting cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This demonstrates the potential therapeutic applications of sulfonamide derivatives in regulating immune responses and cell growth (Juszczak & Russell, 1989).

Antimicrobial and Antiviral Activities
Sulfonamide compounds, through structural optimization, have shown promise in antimicrobial and antiviral therapies. Studies on novel sulfonamide derivatives have identified compounds with significant activity against Mycobacterium tuberculosis and influenza virus, highlighting their potential as dual inhibitors for treating infectious diseases (Marvadi et al., 2019).

Enzyme Inhibition for Glaucoma Treatment
In the context of ocular diseases, sulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, a therapeutic approach for reducing intraocular pressure in glaucoma patients. Research into 5-substituted thieno[2,3-b]thiophene-2-sulfonamides has shown these compounds to possess topical ocular hypotensive activity, indicating their applicability in glaucoma treatment (Prugh et al., 1991).

properties

IUPAC Name

5-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-8-7-12-3-4-14(9-13(12)10-20)19-25(22,23)16-6-5-15(18)24-16/h3-6,9,11,19H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVNALMCJPBNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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